molecular formula C11H12O3 B13196787 4-(4-Methoxyphenyl)oxolan-3-one

4-(4-Methoxyphenyl)oxolan-3-one

Cat. No.: B13196787
M. Wt: 192.21 g/mol
InChI Key: VBVNMQGYMDWXDJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxolan-3-one is a cyclic ketone derivative featuring a tetrahydrofuran (oxolan) backbone substituted with a 4-methoxyphenyl group at position 4 and a ketone moiety at position 2. This compound is part of a broader class of oxygen-containing heterocycles, which are of significant interest in medicinal and synthetic chemistry due to their structural diversity and biological relevance.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxolan-3-one

InChI

InChI=1S/C11H12O3/c1-13-9-4-2-8(3-5-9)10-6-14-7-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

VBVNMQGYMDWXDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Detailed Reaction Conditions and Analytical Data

Reaction Conditions

  • Solvents: Absolute ethanol or 1,4-dioxane are commonly used due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Reflux conditions (typically 78–100°C) are employed to drive cyclization to completion.
  • Catalysts: Acidic catalysts such as acetic acid or trace mineral acids promote esterification and ring closure.
  • Reaction Time: Typically 6–12 hours depending on scale and reagent purity.

Analytical Characterization

Technique Key Observations Interpretation
1H Nuclear Magnetic Resonance (NMR) Methoxy protons appear as singlet at δ ~3.7–3.9 ppm; aromatic protons between δ 6.8–7.3 ppm; oxolan-3-one ring protons at δ 2.5–4.5 ppm Confirms presence of methoxyphenyl and lactone ring
13C NMR Signals for carbonyl carbon at δ ~170–175 ppm; aromatic carbons between δ 110–160 ppm; methoxy carbon at δ ~55 ppm Confirms lactone carbonyl and aromatic substitution
Infrared Spectroscopy (IR) Strong absorption at ~1750 cm⁻¹ (C=O stretching of lactone); bands at 1500–1600 cm⁻¹ (aromatic C=C); 1250 cm⁻¹ (C–O stretching) Confirms lactone and aromatic functional groups
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight of C11H12O3 Confirms molecular formula

These data are consistent with the compound's structure and purity, as reported in peer-reviewed studies on related compounds.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Cyclization of 4-methoxyphenylacetic acid hydrazide 4-Methoxyphenylacetic acid, hydrazine hydrate Trimethyl orthoformate, acid catalyst Reflux in ethanol, 6–12 h 70–85 High purity, straightforward Requires hydrazine handling
Direct lactonization of hydroxy acid precursors 4-Methoxyphenyl substituted hydroxy acid Acid catalyst Heating under reflux 60–75 Simple reagents Moderate yield, longer reaction time
Nucleophilic substitution on oxolanone precursors Halogenated oxolan-3-one derivatives 4-Methoxyphenyl nucleophile Elevated temperature, base catalyst 65–80 Versatile for substitutions Requires precursor synthesis

Research Results and Optimization Insights

  • Yield Optimization: Using absolute ethanol and controlling acidity improves lactonization efficiency and yield.
  • Purity: Column chromatography followed by recrystallization yields products with purity >98%, confirmed by NMR and elemental analysis.
  • Reaction Monitoring: Thin-layer chromatography (TLC) effectively monitors reaction progress.
  • Environmental Considerations: Use of environmentally benign solvents like ethanol and mild acid catalysts aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a diol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted oxolanones with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)oxolan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural analogs of 4-(4-Methoxyphenyl)oxolan-3-one, emphasizing differences in substitution and functional groups:

Compound Name Backbone Substituents/Functional Groups Key Features Evidence ID
This compound Oxolan (THF) 4-methoxyphenyl at C4; ketone at C3 Cyclic ketone with aryl substitution
4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Oxolan 4-hydroxy-3-methoxyphenylmethyl at C4; ketone at C2 Additional hydroxyl group enhances polarity
4-(4-Methoxyphenyl)-3-buten-2-one Linear butenone 4-methoxyphenyl at C4; α,β-unsaturated ketone Conjugated system for reactivity
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole 4-methoxyphenyl at C4; hydrazine side chain Bioactive heterocycle with cardioprotective activity
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-benzothiadiazin-3-one Benzothiadiazine 4-chlorophenylmethyl and 4-methoxyphenyl groups Sulfone and heterocyclic framework

Physicochemical Properties

Limited data are available for this compound itself. However:

  • 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one has a molecular weight of 222.24 g/mol and a polar surface area (PSA) of 64.48 Ų, indicating moderate solubility in polar solvents .
  • 4-(4-Methoxyphenyl)-3-buten-2-one benefits from its α,β-unsaturated ketone structure, which facilitates nucleophilic additions and redox reactions .

Biological Activity

4-(4-Methoxyphenyl)oxolan-3-one is an organic compound characterized by its oxolane (tetrahydrofuran) ring structure, substituted with a para-methoxyphenyl group. This unique structure positions it as a subject of interest in various biological studies, particularly for its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer cells. The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation, which may lead to reduced tumor growth.

Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among MCF-7 cells, with an IC50 value indicating significant potency at lower concentrations.

Cell LineIC50 Value (µM)Effect Observed
MCF-715.2Significant reduction in viability
A54920.5Moderate cytotoxicity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction: The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Structural Similarities and Differences

Compound NameStructure TypeNotable Characteristics
3-Hydroxy-3,4-bis(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-oneOxolanone derivativeExhibits strong antioxidant properties
4-(3-Methoxyphenyl)oxolan-3-oneOxolanone derivativeSimilar structure but different methoxy position

Uniqueness: The substitution pattern of the para-methoxy group on the phenyl ring enhances the reactivity and biological activity of this compound compared to its analogs.

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